Cacospongienone B
CAS No.: 102856-53-1
Cat. No.: VC20745222
Molecular Formula: C21H28O3
Molecular Weight: 328.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 102856-53-1 |
|---|---|
| Molecular Formula | C21H28O3 |
| Molecular Weight | 328.4 g/mol |
| IUPAC Name | (E,8S)-1,11-bis(furan-3-yl)-4,8-dimethylundec-4-en-6-one |
| Standard InChI | InChI=1S/C21H28O3/c1-17(5-3-7-19-9-11-23-15-19)13-21(22)14-18(2)6-4-8-20-10-12-24-16-20/h9-13,15-16,18H,3-8,14H2,1-2H3/b17-13+/t18-/m0/s1 |
| Standard InChI Key | XUMKBYOWOKRNKJ-KJCUYJGMSA-N |
| Isomeric SMILES | C[C@@H](CCCC1=COC=C1)CC(=O)/C=C(\C)/CCCC2=COC=C2 |
| SMILES | CC(CCCC1=COC=C1)CC(=O)C=C(C)CCCC2=COC=C2 |
| Canonical SMILES | CC(CCCC1=COC=C1)CC(=O)C=C(C)CCCC2=COC=C2 |
Introduction
Chemical Identity and Structural Characteristics
Cacospongienone B is chemically identified as (E,8S)-1,11-bis(furan-3-yl)-4,8-dimethylundec-4-en-6-one, a C21 difuran terpenoid with distinct structural characteristics . The compound features a carbon skeleton that represents an interesting example of marine natural product diversity. Its molecular formula is C21H28O3 with a corresponding molecular weight of 328.4 g/mol . The structure contains two furan rings attached at positions 1 and 11 of the carbon chain, with methyl groups at positions 4 and 8, and a ketone functionality at position 6.
Structural Properties
The structural elucidation of Cacospongienone B reveals several key characteristics:
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Two furan-3-yl groups functioning as terminal moieties
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An 11-carbon chain forming the backbone of the molecule
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A ketone functional group at position 6
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Methyl substituents at positions 4 and 8
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An E-configuration at the C4-C5 double bond
These structural features contribute to the compound's three-dimensional conformation and potentially to its biological activities.
Natural Sources and Isolation
Cacospongienone B has been definitively reported in the marine sponge Cacospongia scalaris, adding to the impressive chemical diversity of metabolites isolated from this genus . The genus Cacospongia (order Dictyoceratida, family Thorectidae) has attracted significant scientific attention due to its production of diverse terpenoids with novel structures and bioactivities .
Taxonomic Context
Marine sponges of the genus Cacospongia represent an important source of bioactive terpenoids. Of the 17 identified Cacospongia species, only four have been thoroughly studied for their chemical constituents, suggesting significant potential for further discovery . Cacospongienone B belongs to a class of C21-difuran terpenoids that appear to be characteristic of this genus, particularly C. scalaris .
Chemical Classification and Related Compounds
Cacospongienone B belongs to the broader class of terpenoids, specifically classified as a C21 difuran terpenoid . This classification places it among a structurally diverse group of natural products derived from isoprene units.
Terpenoid Classification
The compound represents an example of the rich terpenoid chemistry associated with marine sponges. Terpenoids isolated from Cacospongia species include:
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C21-difuran terpenoids (like Cacospongienone B)
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Manoalide-type sesterterpenoids
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Scalarane-type sesterterpenoids
This diversity reflects the complex biosynthetic pathways present in these marine organisms.
Related Compounds
Cacospongienone B belongs to a family of related compounds isolated from Cacospongia species. Other notable compounds from this genus include:
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Cacospongienone A, another C21-difuran terpenoid from C. scalaris
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Cacospongionolide, a manoalide-type sesterterpenoid from C. mollior
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Scalarin, a tetracyclic scalarane-type sesterterpenoid from C. scalaris
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Cacospongin B, a meroterpene isolated from Cacospongia specimens
These compounds collectively demonstrate the remarkable structural diversity and biosynthetic capacity of Cacospongia sponges.
Chemical Identification and Characterization Methods
The identification and structural elucidation of marine natural products like Cacospongienone B typically involve a comprehensive suite of analytical techniques.
Analytical Methods
Standard methods for characterizing compounds such as Cacospongienone B include:
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High-resolution mass spectrometry (HR-ESI-MS) for molecular formula determination
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Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) for structural elucidation
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Two-dimensional NMR techniques (COSY, HSQC, HMBC, NOESY) for establishing connectivity and stereochemistry
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Optical rotation measurements for determining chirality
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Electronic Circular Dichroism (ECD) for absolute configuration determination
These techniques collectively provide the data necessary for comprehensive structural characterization.
Research Challenges and Future Directions
Research on Cacospongienone B faces several challenges that are common to marine natural product chemistry.
Isolation Challenges
Marine natural products like Cacospongienone B often present challenges related to:
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Limited abundance in natural sources
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Difficulties in consistent sponge collection and identification
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Variations in metabolite profiles based on geographical location and environmental conditions
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Complex isolation procedures requiring multiple chromatographic steps
Future Research Opportunities
Several promising research directions for Cacospongienone B include:
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Comprehensive biological activity screening
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Structure-activity relationship studies
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Investigation of biosynthetic pathways
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Development of synthetic approaches for sustainable supply
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Exploration of the ecological role of the compound in its natural environment
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